molecular formula C14H18N6O2 B11261928 N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

Cat. No.: B11261928
M. Wt: 302.33 g/mol
InChI Key: YPMVOHBDNAVBDX-UHFFFAOYSA-N
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Description

N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a butan-2-yl group, a nitro group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the nitration of a pyrimidine derivative followed by the introduction of the butan-2-yl and phenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The butan-2-yl and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

2-N-butan-2-yl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O2/c1-3-9(2)16-14-18-12(15)11(20(21)22)13(19-14)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H4,15,16,17,18,19)

InChI Key

YPMVOHBDNAVBDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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